molecular formula C18H14O B8261089 1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene CAS No. 74444-59-0

1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene

Cat. No.: B8261089
CAS No.: 74444-59-0
M. Wt: 246.3 g/mol
InChI Key: YRHDRFJLUOXPCI-UHFFFAOYSA-N
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Description

1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene is an organic compound characterized by an epoxide functional group attached to a tetrahydrotriphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene typically involves the epoxidation of 1,2,3,4-tetrahydrotriphenylene. One common method is the reaction of 1,2,3,4-tetrahydrotriphenylene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.

    Basic conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.

Major Products Formed

The major products formed from the reactions of this compound include trans-1,2-diols and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene involves the reactivity of the epoxide ring. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrotriphenylene: The parent compound without the epoxide group.

    Triphenylene: A related aromatic compound with a similar core structure but lacking the tetrahydro and epoxide functionalities.

Uniqueness

1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene is unique due to the presence of the epoxide group, which imparts distinct reactivity compared to its non-epoxidized counterparts. This makes it valuable in synthetic applications where selective ring-opening reactions are desired .

Properties

IUPAC Name

16-oxapentacyclo[12.5.0.02,7.08,13.015,17]nonadeca-1(14),2,4,6,8,10,12-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-15(13)9-10-16-18(17)19-16/h1-8,16,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHDRFJLUOXPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3C1O3)C4=CC=CC=C4C5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995969
Record name 9,10,10a,11a-Tetrahydrotriphenyleno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74444-59-0
Record name Triphenylene, 1,2,3,4-tetrahydro-1,2-epoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10,10a,11a-Tetrahydrotriphenyleno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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